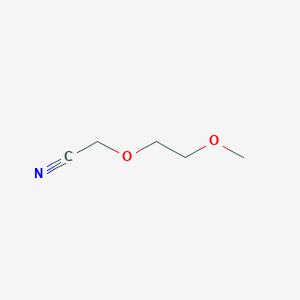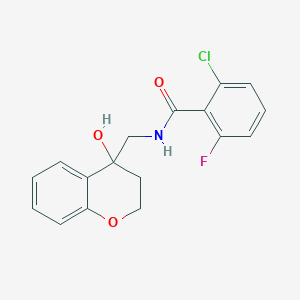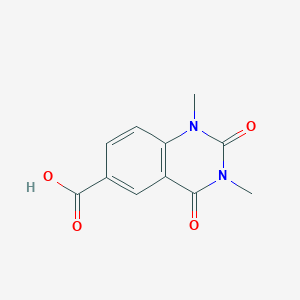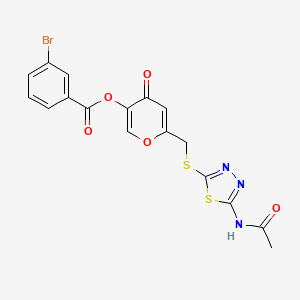
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex organic molecule with several functional groups, including an acetamido group, a thiadiazole ring, a pyran ring, and a benzoate ester.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound likely requires multi-step synthesis involving reactions such as acetylation, thiolation, and esterification.Molecular Structure Analysis
The molecular structure likely involves a mix of single, double, and potentially aromatic bonds. The presence of sulfur and nitrogen in the thiadiazolyl group could introduce interesting electronic properties.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict. The compound could potentially undergo a variety of reactions depending on conditions, such as hydrolysis of the ester group, or reactions at the sulfur or nitrogen atoms.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the specific arrangement of atoms and the types of bonds in the molecule.Applications De Recherche Scientifique
Antibacterial Activity
Several studies have synthesized compounds structurally related to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate and tested their antibacterial properties. For example, Singh et al. (2010) prepared a series of compounds by condensation reactions, showing effectiveness against bacteria like S. aureus and E. coli (Singh et al., 2010). In a similar vein, Koch et al. (1979) reported clinical trials on a related compound, cefazedone, demonstrating its efficacy in treating a variety of infections (Koch et al., 1979).
Antimicrobial Activity
Compounds with structural similarities to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate have also been synthesized and evaluated for their antimicrobial activities. Güzeldemirci and Küçükbasmacı (2010) synthesized a series of 1,2,4-triazoles and 1,3,4-thiadiazoles, revealing promising antimicrobial properties (Güzeldemirci & Küçükbasmacı, 2010).
Antioxidant Activity
The antioxidant potential of related compounds was investigated by Chkirate et al. (2019), who synthesized pyrazole-acetamide derivatives with significant antioxidant activity (Chkirate et al., 2019). Additionally, Sunil et al. (2010) examined the antioxidant properties of triazolo-thiadiazoles, finding potent antioxidant effects in vitro (Sunil et al., 2010).
Biomedical Applications
Ryzhkova et al. (2020) synthesized a compound with a structure similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate, exploring its potential in biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova et al., 2020).
Safety And Hazards
Without specific information, it’s hard to predict. However, as with any chemical, safe handling practices should be followed to minimize risk.
Orientations Futures
The future directions for this compound would depend on its potential applications. If it has desirable properties, it could be the subject of further research.
Propriétés
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-12-6-13(23)14(7-25-12)26-15(24)10-3-2-4-11(18)5-10/h2-7H,8H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFCDUJYHPZHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

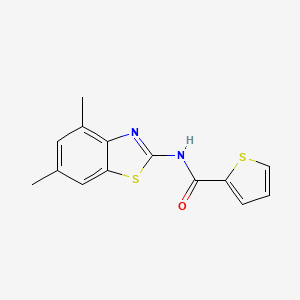
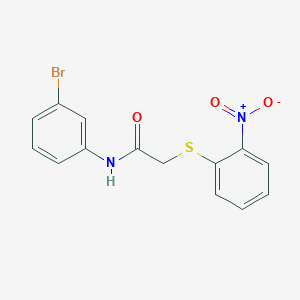
![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2605356.png)
![4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2605357.png)
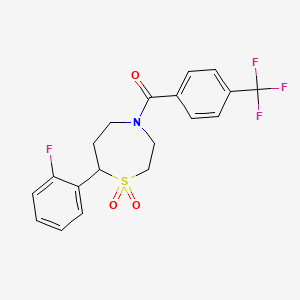
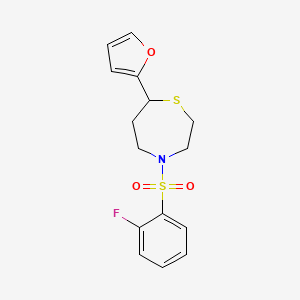
![3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea](/img/structure/B2605360.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605361.png)
![3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2605366.png)
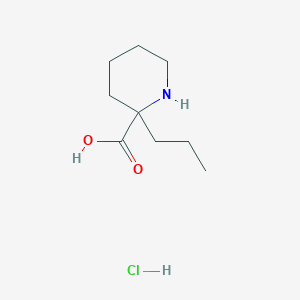
![(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2605368.png)
